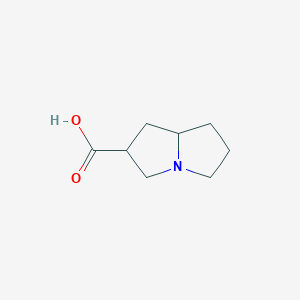

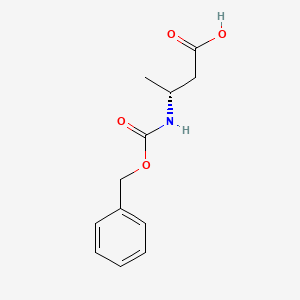

hexahydro-1H-pyrrolizine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1H-pyrrolizine-2-carboxylic acid, also known as proline, is an amino acid that plays a crucial role in the structure and function of proteins in living organisms. Proline is a non-essential amino acid, meaning that it can be synthesized by the human body. However, proline is also found in various food sources such as meat, dairy, and eggs.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of 1-oxo-1H-pyrrolizine, its 2-carboxylic acid, and some derivatives are well-documented. Particularly, a high activity of addition of nucleophiles and cyclopentadiene at the C-2/C-3 double bond in these compounds has been observed (Neidlein & Jeromin, 1982).

Novel Alkaloid with Anti-Inflammatory Activity

A novel pyrrolizine alkaloid with anti-inflammatory activity, isolated from the peels of Punica granatum, has been identified. This discovery indicates a new type of natural pyrrolizine alkaloid (Sun et al., 2019).

Antileukemic Activity

Derivatives of hexahydro-1H-pyrrolizine have been synthesized and evaluated for antileukemic activity. Notably, certain compounds showed good antileukemic activity comparable to mitomycin (Ladurée et al., 1989).

Molecular Diversity in Organic Chemistry

The molecular diversity of the three-component reaction of α-amino acids with various compounds, resulting in functionalized pyrrolo[3,4-a]pyrrolizines, highlights the versatility of hexahydro-1H-pyrrolizine derivatives in organic synthesis (Chen et al., 2016).

Amnesia-Reversal Activity

Certain dihydro-1H-pyrrolizine derivatives have been synthesized and evaluated for their potential to reverse electroconvulsive shock-induced amnesia in mice, demonstrating a potential therapeutic application in neurology (Butler et al., 1987).

Enantiopure Synthesis

The synthesis of enantiomerically pure hexahydro-1H-pyrrolizines through a selenium-promoted cyclization reaction, utilizing disubstituted pyrrolidines as starting materials, represents a significant advancement in the field of chiral chemistry (Tiecco et al., 2008).

properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYVGBXGOHIGEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CN2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491185 |

Source

|

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342411-93-2 |

Source

|

| Record name | Hexahydro-1H-pyrrolizine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)